N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Description
N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-9-6-13(15-7-11(9)19(20)21)18-5-4-10-12(8-18)22-14(16-10)17(2)3/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOUBKPVIRLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2CCC3=C(C2)SC(=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include dimethylamine, nitropyridine derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The dimethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
- N,N-dimethyl-5-(4-methyl-3-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Uniqueness
N,N-dimethyl-5-(4-methyl-5-nitropyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
